molecular formula C21H26N2O5 B2982298 Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-21-9

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2982298
CAS RN: 868224-21-9
M. Wt: 386.448
InChI Key: DDEPCIODIWTCGC-UHFFFAOYSA-N
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Description

“Ethyl 2-(cyclohexylamino)-2-oxoacetate” is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.24700 .


Synthesis Analysis

The synthesis of “ethyl 2-(cyclohexylamino)-2-oxoacetate” involves the use of cyclohexylamine and ethoxalyl chloride . The reaction yields approximately 82% of the product .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(cyclohexylamino)-2-oxoacetate” consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-(cyclohexylamino)-2-oxoacetate” are not fully known. The compound has a molecular weight of 199.24700 and a molecular formula of C10H17NO3 . The storage condition is at 2-8°C .

Scientific Research Applications

Crystal Structure and Computational Studies

The crystal structure of a related compound, showcasing the structural arrangement and potential interactions within the crystal lattice, provides insight into the molecular conformation and stabilization mechanisms, such as weak hydrogen bonds and π–π interactions (Filali Baba et al., 2019).

Synthetic Approaches and Characterization

Various synthetic methodologies have been developed to create derivatives of quinoline and isoquinoline compounds, demonstrating their versatility in chemical synthesis. These methods include the S-arylation technique and manganese(III)-mediated oxidative cyclization, which are crucial for generating pharmacologically relevant structures (Riadi et al., 2021), (Tsubusaki & Nishino, 2009).

Biological Activity and Molecular Docking

The cytotoxic activity against various cancer cell lines has been investigated for compounds synthesized from ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate derivatives. These compounds have shown promising results as potential anti-cancer agents, further supported by molecular docking studies that highlight their interaction with biological targets (Nguyen et al., 2019).

Antimicrobial Applications

Derivatives synthesized from the compound have been evaluated for their antimicrobial properties, providing insights into their potential use as antimicrobial agents. This evaluation includes a broad spectrum of bacterial and fungal strains, indicating the versatility of these compounds in combating different types of microbial infections (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h6,9-12,15H,2-5,7-8,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEPCIODIWTCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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